(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-cyanophenyl)propanoic acid
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis
This involves studying the compound’s reactivity, including its possible reactions, reaction conditions, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, stability, etc., as well as its chemical properties like acidity/basicity, redox potential, etc.Scientific Research Applications
Bioimaging Applications
One significant application of fluorenyl derivatives is in bioimaging. A study by Morales et al. (2010) focused on a water-soluble fluorene derivative for bioimaging, demonstrating its potent linear photophysical characteristics and two-photon absorption (2PA) properties. The fluorene derivative showed high fluorescence quantum yield and strong aggregation in water, making it particularly attractive for integrin imaging due to its high alpha(v)beta(3) integrin selectivity. This underscores the compound's potential in enhancing bioimaging techniques through improved selectivity and sensitivity (Morales et al., 2010).
Liquid Crystallinity
Yamamoto et al. (2005) investigated the liquid crystallinity values of 2-fluorenyl 4-alkylbenzoates, comparing them with those of biphenyl homologues. The study revealed significant properties related to the cyano group or hydrogen used as the end group, showcasing the compound's relevance in understanding and developing materials with specific liquid crystalline properties (Yamamoto et al., 2005).
Peptide Synthesis
In peptide synthesis, Šebesta and Seebach (2003) described the preparation of new N-Fmoc-protected β2-homoamino acids, with a focus on diastereoselective amidomethylation. This process is vital for the large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides, highlighting the compound's utility in advancing peptide synthesis methodologies (Šebesta & Seebach, 2003).
Novel Material Development
Kshtriya, Koshti, and Gour (2021) explored the self-assembly of Fmoc variants of threonine and serine, discovering controlled morphological changes at the supramolecular level. This investigation opens pathways for designing novel self-assembled architectures with potential applications in material science and nanotechnology, showcasing the broad applicability of fluorenyl derivatives in developing new materials (Kshtriya et al., 2021).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Future Directions
This involves speculating on possible future research directions, applications, or improvements related to the compound.
properties
IUPAC Name |
(2R)-3-(2-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-8-2-1-7-16(17)13-23(24(28)29)27-25(30)31-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFGBBASKOIPEW-HSZRJFAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-cyanophenyl)propanoic acid |
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